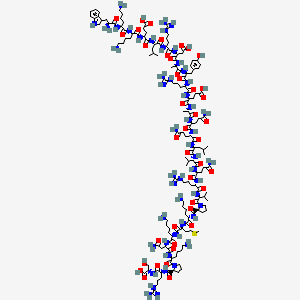
H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing chain .Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One common reaction is hydrolysis, where the peptide bond is broken down by reaction with water .Wissenschaftliche Forschungsanwendungen
Research Applications of Similar Peptides:
Immunological Studies :
- Peptides similar to the provided sequence have been used in the study of histocompatibility antigens. For example, a study by Uehara et al. (1980) on the murine histocompatibility antigen H-2Kb determined an amino acid sequence with partial resemblance to the provided sequence. This type of research aids in understanding immune responses and could be useful in vaccine development or autoimmune disease research (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980).
Biochemical Characterization :
- The determination of amino acid sequences in proteins, as seen in the study of sarcine adenylate kinase from skeletal muscle (Heil et al., 1974), provides fundamental insights into protein structure and function. Such studies can be relevant for enzymes or proteins that have segments similar to the peptide (Heil, Müller, Noda, Pinder, Schirmer, Schirmer, & von Zabern, 1974).
Molecular Biology and Genetics :
- Research on the amino acid sequences of proteins, such as the murine major histocompatibility complex alloantigens, contributes to a deeper understanding of genetic coding and expression. This is significant for understanding diseases, genetic disorders, and the development of genetic therapies (Maloy, Nathenson, & Coligan, 1981).
Hormonal Research :
- Studies on hormones like human chorionic gonadotropin, which involve determining amino acid sequences, can inform research on reproductive health and fertility treatments. Understanding the structure of such hormones could have implications for treatments involving similar peptide structures (Morgan, Birken, & Canfield, 1975).
Neuroscience and Pharmacology :
- Peptides with sequences similar to the one provided are studied in neuroscience and pharmacology, such as in the research on gamma-lipotropin from human pituitary glands. These peptides could be relevant in understanding brain chemistry and developing drugs for neurological conditions (Li, Chung, & Yamashiro, 1980).
Endocrinology :
- The study of growth hormone-releasing factors, which includes sequencing of peptides, can be crucial for understanding growth disorders and developing growth hormone therapies (Guillemin, Brazeau, Böhlen, Esch, Ling, Wehrenberg, 1982).
Nutritional Science :
- Research on the amino acid sequence of proteins in foods, such as bovine intestinal calcium-binding protein, can contribute to understanding the nutritional value and digestion of food proteins. This is particularly relevant for developing dietary supplements or understanding food allergies (Fullmer & Wasserman, 1981).
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t82-,83-,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,120-,121-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJBYYWQATYFS-ICUWLHSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H256N50O41S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3484.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
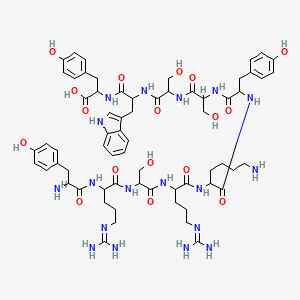
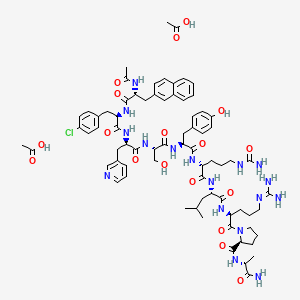
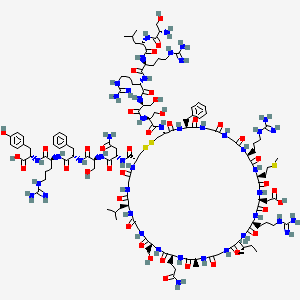
![[Arg8]Vasopressin TFA](/img/structure/B612326.png)
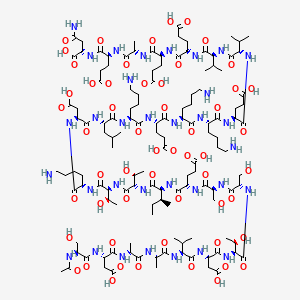
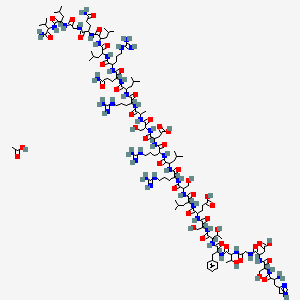
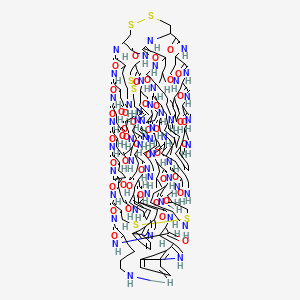
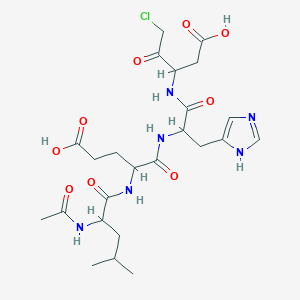
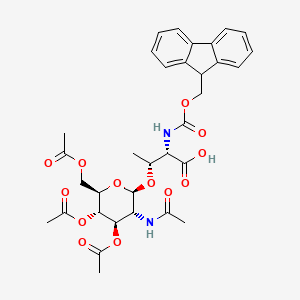
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)




